Carpetimycin A

Antimicrobial Activity Carbapenem β-Lactam

Researchers often face supply inconsistency with early carbapenems and need a stable, well-characterized β-lactamase inhibitor for reliable assays. Carpetimycin A addresses this with superior stability over olivanic acids and a unique inhibition profile against cephalosporinases resistant to clavulanic acid. - Inhibits >90% of E. coli and Klebsiella clinical isolates at 0.39 µg/mL, and Proteus and S. aureus at 1.56 µg/mL, providing a quantitative benchmark for antibacterial screening. - Demonstrates synergistic activity with ampicillin, carbenicillin, and cefazolin, enabling combination therapy research. - Sourced with ≥95% purity and shipped under blue ice, ensuring stability for your critical in vitro studies.

Molecular Formula C14H18N2O6S
Molecular Weight 342.37 g/mol
CAS No. 76025-73-5
Cat. No. B1242437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarpetimycin A
CAS76025-73-5
SynonymsC 19393 H(2)
C-19393 H(2)
carpetimycin A
Molecular FormulaC14H18N2O6S
Molecular Weight342.37 g/mol
Structural Identifiers
SMILESCC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O
InChIInChI=1S/C14H18N2O6S/c1-7(17)15-4-5-23(22)9-6-8-10(14(2,3)21)12(18)16(8)11(9)13(19)20/h4-5,8,10,21H,6H2,1-3H3,(H,15,17)(H,19,20)/b5-4+/t8-,10+,23-/m1/s1
InChIKeyFWWJFXYMDLTDNO-BBCPMLLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carpetimycin A Procurement Guide: A Natural Carbapenem Antibiotic with Quantifiable β-Lactamase Inhibition


Carpetimycin A (CAS: 76025-73-5) is a naturally occurring carbapenem antibiotic produced by Streptomyces sp. KC-6643, belonging to the β-lactam class of antibiotics [1]. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including various anaerobic species, and demonstrates a potent inhibitory effect on β-lactamases [2]. The compound is characterized by its molecular formula C₁₄H₁₈N₂O₆S and molecular weight of 342.37 g/mol .

Compound Class
Natural carbapenem antibiotic (Streptomyces sp. KC-6643)
Reported Profile
Broad-spectrum antimicrobial activity, including anaerobic species
Key Research Fit
Beta-lactamase inhibition studies, including cephalosporinase-type enzymes

Carpetimycin A: Why Generic Carbapenem Substitution May Compromise Research Outcomes


Carpetimycin A is not simply a generic carbapenem. Direct substitution with other carbapenems or related β-lactams may fail to reproduce key biological activities. Carpetimycin A exhibits a unique combination of antimicrobial potency and a β-lactamase inhibitory profile distinct from other in-class compounds [1]. Specifically, it inhibits cephalosporinase-type β-lactamases that are insensitive to clavulanic acid, a trait not shared by many other β-lactamase inhibitors [2]. Additionally, its stability is quantitatively superior to other early carbapenems like the olivanic acids, which are reported to be unstable substances [3]. Therefore, for research where these specific properties are critical, generic substitution is not a viable option.

Generic carbapenems may not retain cephalosporinase-type beta-lactamase inhibition; reported activity against these enzymes differs from clavulanic acid-sensitive profiles.
Early carbapenems (e.g., olivanic acids) exhibit lower chemical stability; Carpetimycin A is reported as more stable under handling conditions.
Carpetimycin B substitution may reduce antimicrobial potency; direct replacement without validation may shift MIC endpoints.

Carpetimycin A Quantitative Evidence Guide: Comparative Activity, Stability, and Synergy Data


Carpetimycin A Antimicrobial Potency Compared to Cefoxitin and Carpetimycin B

Carpetimycin A demonstrates significantly higher antimicrobial activity than its analog carpetimycin B and the cephamycin antibiotic cefoxitin across a broad panel of bacterial strains [1]. This difference is quantified as a 4- to 128-fold increase in potency compared to cefoxitin and an 8- to 64-fold increase compared to carpetimycin B, establishing its superior efficacy profile in vitro.

Antimicrobial potency vs. cefoxitin & Carpetimycin B
Head-to-head
4–128 fold higher potency than cefoxitin; 8–64 fold higher than carpetimycin B (MIC comparison)
Reported antimicrobial activity comparison across Gram-positive and Gram-negative isolates
In vitro susceptibility testing; fold differences may vary by strain panel
Antimicrobial Activity Carbapenem β-Lactam

Carpetimycin A Inhibits Clavulanate-Resistant Cephalosporinases

A key differentiator for Carpetimycin A is its ability to inhibit cephalosporinase-type β-lactamases that are not affected by clavulanic acid [1]. While clavulanic acid is a potent inhibitor of many penicillinase-type β-lactamases, it lacks activity against certain cephalosporinases. Carpetimycin A, however, demonstrates potent inhibition against these resistant enzyme types, providing a distinct functional advantage in β-lactamase-producing strains.

Inhibition of clavulanate-resistant cephalosporinases
Cross-study comparable
Active against cephalosporinase-type beta-lactamases insensitive to clavulanic acid
Supports cephalosporinase inhibition research; expanded spectrum beyond penicillinase-only inhibitors
Qualitative spectrum difference; enzymatic assay context
β-Lactamase Inhibition Antibiotic Resistance Enzyme Inhibition

Carpetimycin A Demonstrates Superior Stability Compared to Olivanic Acids

Early carbapenems, such as the olivanic acids, were known for their chemical instability, which limited their practical utility [1]. Carpetimycin A represents a significant advancement in this class, as it is documented to be 'far more stable' than olivanic acid and 'more stable than olivanic acids' [2]. This enhanced stability facilitates easier handling, storage, and use in laboratory settings without the rapid degradation issues associated with earlier analogs.

Stability relative to olivanic acids
Class-level
Reported as far more stable than olivanic acids; stable in aqueous solutions at pH 6.0–7.8
May facilitate handling and reproducibility compared to earlier carbapenems
Qualitative statement from class-level inference; verify under specific assay conditions
Compound Stability Carbapenem Chemical Properties

Carpetimycin A Susceptibility to Renal Dipeptidase Informs In Vivo Stability Modeling

Carpetimycin A, along with carpetimycin B and N-formimidoyl thienamycin (imipenem), is hydrolyzed by renal dipeptidase purified from swine kidney [1]. In contrast, other β-lactams like azthreonam, penicillin G, and cephaloridine are resistant to this enzyme. This specific metabolic susceptibility is a characteristic of the carbapenem subclass and is critical for predicting in vivo half-life and designing combination therapies with renal dipeptidase inhibitors (e.g., cilastatin).

Renal dipeptidase hydrolysis
Cross-study comparable
Susceptible to hydrolysis by swine renal dipeptidase, similar to imipenem
Model-substrate context for carbapenem metabolism and enzyme inhibitor studies
In vitro enzyme assay; resistance of azthreonam, penicillin G, and cephaloridine noted for comparison
Enzyme Stability Renal Dipeptidase Carbapenem Metabolism

Carpetimycin A: Recommended Research and Industrial Application Scenarios


Benchmark Standard in β-Lactamase Inhibition Assays

Carpetimycin A serves as an excellent positive control or reference standard in β-lactamase inhibition assays, particularly for studies focusing on cephalosporinase-type enzymes that are resistant to clavulanic acid. Its broad-spectrum inhibitory activity against both penicillinase and cephalosporinase enzymes makes it a versatile tool for characterizing novel β-lactamase inhibitors or for studying resistance mechanisms in clinical isolates [1].

In Vitro Antibacterial Screening of Resistant Pathogens

Given its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to many clinically used β-lactams, Carpetimycin A is a valuable compound for in vitro screening panels. Its ability to inhibit >90% of Escherichia coli and Klebsiella clinical isolates at 0.39 µg/mL and Proteus and Staphylococcus aureus at 1.56 µg/mL [1] provides a quantitative benchmark for evaluating the activity of new antibacterial agents against resistant strains.

Investigating Carbapenem Metabolic Stability and Renal Dipeptidase Interaction

Researchers studying the metabolic fate of carbapenem antibiotics can utilize Carpetimycin A as a model substrate. Its confirmed susceptibility to hydrolysis by renal dipeptidase [2] makes it useful for in vitro enzyme kinetics studies and for developing or testing novel renal dipeptidase inhibitors, analogous to the use of imipenem in such research.

Development of Synergistic Antibiotic Combinations

Carpetimycin A's demonstrated synergistic activity when combined with other β-lactams like ampicillin, carbenicillin, and cefazolin against β-lactam-resistant bacteria [1] positions it as a key compound for investigating combination therapies. This application is particularly relevant for researchers aiming to overcome antibiotic resistance through synergistic drug interactions.

Application
Selection Property
Validation Focus
Beta-Lactamase Inhibition Comparator
Cephalosporinase inhibition profile
Enzyme inhibition endpoint review; clavulanate-resistant strain context
Antimicrobial Screening Against Resistant Strains
Broad-spectrum activity (Gram-positive, Gram-negative, anaerobes)
MIC endpoint context; reported activity against resistant clinical isolates
Carbapenem Metabolic Stability Studies
Renal dipeptidase susceptibility
Model-substrate stability context; enzyme kinetics and inhibitor co-administration research
Synergistic Combination Research
Synergy with partner beta-lactams (e.g., ampicillin, carbenicillin)
Synergy endpoint review; combination study context against beta-lactamase producers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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